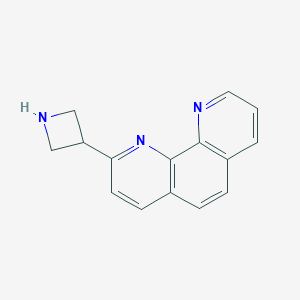
2-(3-Azetidinyl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32662350” is a chemical entity with unique properties and applications It is known for its specific molecular structure and has been studied for various scientific and industrial purposes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662350” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with specific starting materials that undergo a series of reactions.
Reaction Conditions: These reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.
Industrial Production Methods: In an industrial setting, the production of “MFCD32662350” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. Industrial production also involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: “MFCD32662350” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the gain of electrons, resulting in the formation of reduced products.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon are often employed to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to determine their structure and purity.
Scientific Research Applications
“MFCD32662350” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD32662350” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. These interactions can result in various biological and chemical effects, depending on the context and application.
Comparison with Similar Compounds
“MFCD32662350” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar structure but different reactivity.
Compound B: Shares some functional groups but has distinct applications.
Compound C: Used in similar research areas but with different properties.
The uniqueness of “MFCD32662350” lies in its specific molecular structure and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1,10-phenanthroline |
InChI |
InChI=1S/C15H13N3/c1-2-10-3-4-11-5-6-13(12-8-16-9-12)18-15(11)14(10)17-7-1/h1-7,12,16H,8-9H2 |
InChI Key |
CIVYGRNTVAWBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















